N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide is a benzamide derivative featuring a 3-methoxy-substituted aromatic ring linked via an amide bond to a 2-hydroxyethyl side chain bearing a 4-(furan-2-yl)phenyl group.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-24-17-5-2-4-16(12-17)20(23)21-13-18(22)14-7-9-15(10-8-14)19-6-3-11-25-19/h2-12,18,22H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUORHSWTTXFXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide typically involves multiple steps:
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Formation of the Furan-Phenyl Intermediate: : The initial step involves the coupling of furan-2-carboxylic acid with a phenyl group through a Friedel-Crafts acylation reaction. This reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) under anhydrous conditions.
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Hydroxyethylation: : The next step is the introduction of the hydroxyethyl group. This can be achieved through a Grignard reaction where the furan-phenyl intermediate reacts with ethylene oxide in the presence of a magnesium catalyst.
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Methoxybenzamide Formation: : The final step involves the formation of the methoxybenzamide moiety. This is typically done through an amidation reaction where the hydroxyethyl intermediate reacts with 3-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of a ketone derivative.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and furan rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding amine.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities due to its structural components, which are known to interact with various biological targets.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The furan and phenyl groups may facilitate binding to enzymes or receptors, while the hydroxyethyl and methoxybenzamide moieties could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Analogues
Key Observations :
- Side Chain Diversity : The hydroxyethyl-furan-phenyl side chain distinguishes the target compound from ’s branched alkyl chain and ’s simple chlorophenyl group. This structural variation could influence solubility, steric bulk, and intermolecular interactions .
Furan-Containing Amides and Their Roles
Key Observations :
- Furan’s Electronic Effects : The furan ring’s electron-rich nature may enhance π-π stacking or hydrogen bonding in the target compound, similar to its role in ’s antioxidant activity .
- Positional Influence : Unlike ’s thiazole-linked furan, the target compound’s furan is part of a phenyl extension, which may reduce steric hindrance and alter bioavailability .
Hydroxyethyl-Containing Compounds
Table 3: Role of Hydroxyethyl Moieties in Amides
Key Observations :
- Solubility and H-Bonding : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., ), similar to ’s fluorinated derivative .
- Biological Relevance: While ’s hydroxypropylamino group enhances receptor binding, the target compound’s hydroxyethyl-furan system may target different biological pathways .
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer, antibacterial, and antioxidant properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables to enhance understanding.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act by binding to the active sites of specific enzymes, thereby inhibiting their activity.
- Receptor Modulation : It could function as an agonist or antagonist at various receptors, influencing signal transduction pathways.
- DNA Interaction : The aromatic components may allow intercalation into DNA, potentially affecting replication and transcription processes.
Anticancer Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 cells, indicating strong anticancer potential .
Antibacterial Activity
The antibacterial properties of compounds related to this compound have also been investigated. For example, derivatives with hydroxyl groups demonstrated significant activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM .
Antioxidant Activity
Antioxidant assays have revealed that certain derivatives exhibit enhanced antioxidative properties compared to standard antioxidants like BHT (Butylated Hydroxytoluene). The compounds demonstrated a capacity to scavenge free radicals effectively, which may contribute to their overall biological efficacy .
Case Studies
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Study on Antiproliferative Activity : A study focused on the synthesis and evaluation of methoxy-substituted benzamides found that compounds with multiple hydroxyl groups exhibited pronounced antiproliferative effects against MCF-7 cells, correlating with the presence of furan and phenyl rings in their structure .
- Findings : The most effective compound had an IC50 value of 1.2 µM.
- Antibacterial Screening : Another investigation assessed the antibacterial properties of various benzamide derivatives, highlighting significant activity against Staphylococcus aureus and Escherichia coli strains, suggesting potential therapeutic applications in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
